[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine
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Overview
Description
N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O It is known for its unique structure, which includes a benzyl group, a fluorine atom, a pyridin-2-yl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzylpyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-fluoro-N-(pyridin-2-yl)benzamide
- N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonyl chloride
- N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonic acid
Uniqueness
N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the pyridin-2-yl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
330467-36-2 |
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Molecular Formula |
C18H15FN2O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H15FN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
AWFHLWVOHRDJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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